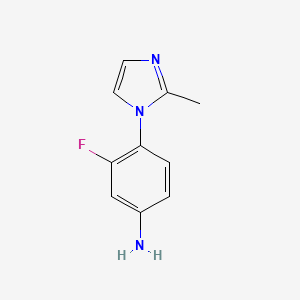

3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHACCHDMXPSXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

An In-Depth Technical Guide to the Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound (CAS No: 209960-27-0)[1]. This molecule is a valuable building block in medicinal chemistry, incorporating a fluorinated aniline scaffold coupled with a 2-methylimidazole moiety, features often sought in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the scientific rationale behind the chosen synthetic strategy. The proposed synthesis is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a nitro group reduction.

Introduction and Strategic Overview

The synthesis of complex aromatic amines, particularly those incorporating fluorine and heterocyclic motifs, is a cornerstone of modern pharmaceutical chemistry. The fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The imidazole ring is a privileged structure, known for its role in biological processes and its ability to act as a versatile pharmacophore. The target compound, this compound, combines these key features, making it a desirable intermediate for library synthesis and lead optimization programs.

While a direct, single-publication synthesis for this exact molecule is not extensively documented, a logical and well-precedented synthetic route can be constructed based on established chemical principles for analogous structures. The strategy hinges on two core transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the aromatic ring and the 2-methylimidazole nucleophile.

-

Nitro Group Reduction: Conversion of an electron-withdrawing nitro group, used to activate the aromatic ring for the SNAr reaction, into the desired aniline functionality.

This approach is advantageous due to the commercial availability of starting materials and the high efficiency of the individual reaction steps.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. The pathway starts from the readily available 1,2-difluoro-4-nitrobenzene and 2-methylimidazole.

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale and Causality

The cornerstone of this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group[2]. In the case of 1,2-difluoro-4-nitrobenzene, the nitro group (-NO₂) serves as a powerful activating group.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex[3]. The nucleophilic nitrogen of 2-methylimidazole attacks the carbon atom bearing a fluorine leaving group. There are two potential sites of attack (C1 and C2). The nitro group at C4 provides strong activation (resonance stabilization of the negative charge) for the fluorine at C2 (ortho position) and weaker activation for the fluorine at C1 (meta position). Consequently, the nucleophilic attack occurs preferentially at the C2 position, leading to the desired intermediate, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole. This regioselectivity is a critical aspect of this synthetic design.

A base is required to deprotonate the 2-methylimidazole, increasing its nucleophilicity, or to scavenge the HF by-product. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also crucial; polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free.

Detailed Experimental Protocol

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

2-Methylimidazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Begin stirring the mixture and add 1,2-difluoro-4-nitrobenzene (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

Dry the crude product, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Nitro Group Reduction

Mechanistic Rationale and Causality

The final step in the synthesis is the reduction of the nitro group of the intermediate to the target aniline. This is a standard and highly reliable transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas)[4]. The reaction occurs on the surface of the catalyst, where the nitro group is reduced to the amine without affecting the other functional groups (fluoro group and imidazole ring) under controlled conditions. This method is often preferred in industrial settings due to its high yield and the ease of product isolation, as the catalyst can be simply filtered off.

Alternative reduction methods include the use of metals in acidic media, such as iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture, as demonstrated in the synthesis of a similar compound, 3-fluoro-4-morpholinoaniline[5]. This method is also effective and can be advantageous if facilities for handling hydrogen gas are not available.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

-

1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Place 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in a hydrogenation vessel.

-

Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC. The reaction is usually complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Data Summary and Characterization

While specific yield and purity data for this exact synthesis are not published, analogous reactions suggest that high yields can be expected for both steps.

| Step | Transformation | Reagents and Conditions | Expected Yield |

| 1 | 1,2-Difluoro-4-nitrobenzene → 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole | 2-Methylimidazole, K₂CO₃, DMF, 80-100 °C | > 85% |

| 2 | 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole → Target Aniline | H₂, 10% Pd/C, Methanol, RT, 1-4 atm H₂ | > 90% |

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To determine the purity of the final compound.

Conclusion

The can be reliably achieved through a two-step sequence involving a regioselective nucleophilic aromatic substitution followed by a catalytic reduction of a nitro group. This guide provides a detailed, scientifically-grounded framework for researchers to produce this valuable chemical intermediate. The protocols described are based on well-established and robust chemical transformations, ensuring a high probability of success for experienced synthetic chemists.

References

- Google Patents.CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.[Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry.[Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]

Sources

An In-Depth Technical Guide to 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS No. 209960-27-0)

A Core Intermediate in Kinase Inhibitor Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, CAS Number 209960-27-0, a critical intermediate in the synthesis of prominent oncology therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic pathway with mechanistic considerations, analytical characterization, and best practices for safe handling. The strategic importance of this molecule lies in its role as a key building block for targeted cancer therapies, most notably the dual tyrosine kinase inhibitor, Lapatinib.

Introduction: A Building Block for Targeted Therapy

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring a fluorinated phenyl ring coupled with a 2-methylimidazole moiety, makes it an essential precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The primary and most well-documented application of this compound is as a key intermediate in the manufacture of Lapatinib, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[2] The presence of the fluorine atom and the imidazole ring are crucial for the binding affinity and overall efficacy of the final drug product. This guide will elucidate the synthesis, characterization, and handling of this important chemical entity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 209960-27-0 | [3][4] |

| Molecular Formula | C₁₀H₁₀FN₃ | [3] |

| Molecular Weight | 191.2 g/mol | [3] |

| Appearance | Expected to be a solid powder | General knowledge |

| Boiling Point | 381.9±52.0 °C (Predicted) | [4] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that relies on established principles of organic chemistry, primarily nucleophilic aromatic substitution (SₙAr) and the reduction of a nitro group.

Synthetic Pathway Overview

The most plausible and industrially relevant synthetic route commences with 1,2-difluoro-4-nitrobenzene. The synthesis proceeds in two main steps:

-

Nucleophilic Aromatic Substitution (SₙAr): 1,2-difluoro-4-nitrobenzene is reacted with 2-methylimidazole. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by the imidazole nucleophile. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity.

-

Nitro Group Reduction: The resulting intermediate, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole, undergoes reduction of the nitro group to an amine. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon) or metal-based reducing agents (e.g., iron in the presence of an acid).

Start [label="1,2-Difluoro-4-nitrobenzene\n+ 2-Methylimidazole", shape=cylinder, fillcolor="#FBBC05"]; Step1 [label="Nucleophilic Aromatic\nSubstitution (SₙAr)"]; Intermediate [label="1-(2-fluoro-4-nitrophenyl)\n-2-methyl-1H-imidazole", shape=box, style="filled,dashed", color="#EA4335"]; Step2 [label="Nitro Group Reduction"]; End [label="this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Base, Solvent"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Reducing Agent"]; Step2 -> End; }

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative procedure adapted from established syntheses of structurally similar compounds, such as the intermediate for Nilotinib. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

-

To a stirred solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate (1.5 eq).

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) to ensure deprotonation of the imidazole.

-

Slowly add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in the same solvent to the reaction mixture.

-

Maintain the reaction at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% w/w, e.g., 5 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Mechanistic Insights

The key to the successful synthesis of the imidazole-aniline core lies in the regioselectivity of the nucleophilic aromatic substitution. The nitro group, being a strong electron-withdrawing group, activates the ortho and para positions to nucleophilic attack.[5] In the case of 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated. The substitution occurs preferentially at the C-1 position (para to the nitro group) due to the strong resonance stabilization of the Meisenheimer intermediate.[6]

Reactants [label="1,2-Difluoro-4-nitrobenzene + 2-Methylimidazolide"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; Product [label="1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole"];

Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Loss of Fluoride"]; }

Caption: Simplified mechanism of the SₙAr reaction.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the imidazole ring protons, and the methyl group protons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is generally suitable.[8][9][10] Detection is typically performed using a UV detector at a wavelength where the aniline chromophore absorbs strongly (around 254 nm).

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution, to be optimized |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related fluorinated anilines and imidazoles should be considered.[11][12]

Hazard Assessment (Based on Analogy)

-

Acute Toxicity: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin.

-

Skin and Eye Irritation: Likely to be a skin and eye irritant.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a pivotal intermediate in the synthesis of Lapatinib.[2][13][14] The synthesis of Lapatinib involves the coupling of this aniline derivative with a quinazoline core. The structural features of the aniline, including the fluorine atom and the 2-methylimidazole group, are integral to the pharmacological activity of Lapatinib, contributing to its binding to the ATP-binding site of the EGFR and HER2 kinases.

The broader class of fluoro-anilino-imidazole compounds continues to be an area of active research in medicinal chemistry for the development of novel kinase inhibitors and other therapeutic agents.

Conclusion

This compound is a fine chemical of high importance in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and manufacturing. This technical guide provides a foundational understanding of this key intermediate, drawing upon established chemical principles and data from analogous compounds to offer a comprehensive resource for scientists and developers in the field.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

Chem Service. (2014, September 23). SAFETY DATA SHEET. Retrieved from [Link]

- Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320.

-

ResearchGate. (2010). Practical synthesis of lapatinib. Retrieved from [Link]

-

Chem Service. (2014, September 19). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Lapatinib synthesis via C–H functionalization. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- Google Patents. (n.d.). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- National Center for Biotechnology Information. (2024, July 26).

- Green Chemistry (RSC Publishing). (2022). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 24(9), 3586-3591.

-

Beijing xinheren Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 24(13), 10983.

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Clutch Prep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

- National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5922.

- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

Sources

- 1. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 209960-27-0 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fishersci.com [fishersci.com]

- 13. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 14. researchgate.net [researchgate.net]

The Strategic Role of Fluorination in Aniline Derivatives: A Technical Guide to Unlocking Diverse Biological Activities

Abstract

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated aniline derivatives, a chemical class that has yielded a remarkable array of potent therapeutic agents and agrochemicals. We move beyond a simple cataloging of effects to dissect the fundamental physicochemical alterations induced by fluorination—such as changes in pKa, lipophilicity, and metabolic stability—and link them directly to observed biological outcomes. Through detailed mechanistic discussions, structure-activity relationship (SAR) analyses, and practical experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. We illuminate the causality behind why these fluorinated motifs are pivotal in designing next-generation kinase inhibitors, antimicrobial agents, and herbicides, offering both foundational knowledge and field-proven insights to accelerate innovation.

The Fluorine Factor: A Paradigm Shift in Molecular Design

The strategic substitution of a hydrogen atom with fluorine, its bioisostere, instigates profound changes in a molecule's properties far exceeding what its small size would suggest.[1] Aniline, a fundamental building block, is often associated with metabolic liabilities.[2] However, its fluorinated counterparts frequently exhibit enhanced potency, selectivity, and superior pharmacokinetic profiles.[1] This transformation is rooted in fluorine's unique and potent electronic characteristics:

-

High Electronegativity: As the most electronegative element, fluorine creates a strong, polarized carbon-fluorine (C-F) bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).[1] This bond is exceptionally stable, rendering the molecule more resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes.[1][3]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the aniline amine group. This modulation of basicity is critical, as it influences the molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and the ability to form key interactions with biological targets.

-

Enhanced Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a protein's active site, including dipole-dipole, dipole-quadrupole, and hydrogen bonds, which can substantially increase binding affinity and inhibitor potency.[4]

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, locking it into a more bioactive shape for optimal target engagement.[5]

These fundamental effects are the underlying reasons for the prevalence of fluorinated aniline derivatives across a spectrum of biological activities.

A Spectrum of Biological Activity: From Oncology to Crop Protection

The fluorinated aniline scaffold is a privileged structure, demonstrating remarkable versatility. Its derivatives have been successfully developed as anticancer, antimicrobial, and agrochemical agents.

Anticancer Activity: Precision Targeting of Cellular Kinases

A significant number of modern kinase inhibitors incorporate a fluorinated aniline moiety. This structural motif is crucial for binding to the ATP pocket of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Abl kinase.[6]

Mechanism of Action: Kinase Inhibition Fluorinated anilines often serve as "hinge-binding" fragments in Type II kinase inhibitors. The fluorine atom enhances binding affinity through interactions with residues in the kinase active site. For example, in certain inhibitors, fluorine atoms can interact favorably with the carbonyl carbon of specific amino acid residues like leucine within the active site pocket, enhancing the inhibitor's potency.[5]

The strategic placement of fluorine can dramatically improve both potency and selectivity. This is exemplified by the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Casein Kinase 2 (CSNK2), where ortho-fluorination of the aniline ring retained nanomolar potency while significantly improving the metabolic stability and oral bioavailability of the compound.[3]

Structure-Activity Relationship (SAR) Case Study: Fluorinated Aniline Schiff Bases

Studies on fluorinated aminophenylhydrazines (Schiff bases) against the A549 lung carcinoma cell line have provided clear SAR insights. The degree of fluorination correlates directly with cytotoxic potency.

| Compound ID | Fluorine Substituents | Target Cell Line | IC50 (µM) |

| Compound 5 | 2-fluoro | A549 | >10 µM (approx.) |

| Compound 6 | Pentafluoro | A549 | 0.64 µM |

| Data synthesized from literature.[3] |

This dramatic increase in activity highlights how polyfluorination can amplify the desired biological effect, likely through a combination of enhanced lipophilicity, improved cell penetration, and more favorable target interactions.[3]

Antimicrobial Activity: Disrupting Bacterial Defenses

Fluorinated aniline derivatives have emerged as potent agents against a range of pathogenic bacteria, including problematic species like Vibrio parahaemolyticus.[7][8] Their efficacy stems from a multi-pronged attack on bacterial viability.

Mechanism of Action: Membrane Disruption and Virulence Factor Inhibition Trifluoro-aniline derivatives, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), have demonstrated potent bactericidal and antibiofilm activity.[7][8] Their mechanism involves:

-

Membrane Damage: These compounds cause noticeable destruction of the bacterial cell membrane, leading to rapid cell death.[7][8]

-

Inhibition of Virulence: They significantly reduce the expression and function of key virulence factors, including motility, protease activity, and hemolysis.[7][8]

-

Biofilm Suppression: By inhibiting planktonic growth and virulence, they effectively prevent the formation of resilient bacterial biofilms on surfaces.[7]

Quantitative Antimicrobial Efficacy

| Compound | Target Organism | MIC (µg/mL) | Biofilm Inhibition IC50 (µg/mL) |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | ~10 |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | ~10 |

| Data sourced from studies on Vibrio species.[7][9] |

The data clearly indicates that while the Minimum Inhibitory Concentration (MIC) for planktonic cells is in the 50-100 µg/mL range, the concentration required to inhibit biofilm formation is significantly lower, highlighting their potential in preventing persistent infections.[7][9]

Agrochemical Applications: Herbicides and Insecticides

Fluorinated anilines are integral to the development of modern agrochemicals, offering enhanced potency and selectivity.

Herbicidal Activity: Targeting Plant-Specific Enzymes A novel class of herbicides based on aryl pyrrolidinone anilides functions by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in plants.[10][11] Inhibition of DHODH starves the plant of essential building blocks for DNA and RNA synthesis, leading to growth arrest and death. The fluorinated aniline component is crucial for binding to the ubiquinone binding site of the enzyme.[5][10][11] The fluorine atoms play a key role in stabilizing the bioactive conformation of the inhibitor within this pocket.[5][12]

Insecticidal Activity: Modulating Ryanodine Receptors Anthranilic diamides containing a fluoroaniline moiety have been developed as potent insecticides that target the Ryanodine Receptor (RyR), a critical calcium release channel in insect muscle cells.[13] These compounds act as activators of the RyR, causing uncontrolled calcium release, which leads to muscle paralysis and death of the insect. Molecular docking studies have shown that the fluoroaniline moiety is crucial for high-affinity binding to the receptor, with some fluorinated derivatives showing potency significantly higher than the commercial standard, chlorantraniliprole.[13]

Mechanistic Deep Dive & Visualizations

Understanding the precise molecular interactions and pathways is critical for rational drug design.

Kinase Inhibition Workflow

The development of fluorinated aniline-based kinase inhibitors follows a structured workflow designed to identify potent and selective compounds with favorable drug-like properties.

Caption: Workflow for Kinase Inhibitor Discovery.

Herbicide Mechanism: DHODH Inhibition Pathway

The inhibition of DHODH by fluorinated aniline derivatives disrupts a fundamental metabolic pathway in weeds.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 4. The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antiviral Activity of Trifluoromethylthiolane Derivatives | MDPI [mdpi.com]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Fluoroaniline (CAS 371-40-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline. As a molecule of significant interest in pharmaceutical and materials science research, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound. Detailed experimental protocols, data interpretation strategies, and predicted spectral data are presented to serve as a foundational resource for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices and provides a framework for self-validating analytical systems, ensuring the highest level of scientific integrity.

Introduction: The Structural Elucidation of a Privileged Scaffold

The molecule this compound incorporates several key pharmacophores: a fluorinated aniline ring and a 2-methylimidazole moiety. This unique combination suggests potential applications in medicinal chemistry, where such scaffolds are often explored for their diverse biological activities. The precise arrangement of these functional groups dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, rigorous spectroscopic analysis is not merely a routine characterization step but a critical component of its developmental journey. This guide will delve into the core spectroscopic techniques required to confirm the molecular structure and purity of this compound.

Below is a diagram illustrating the molecular structure and atom numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | d | 1H | Ar-H |

| ~ 6.8 - 7.0 | dd | 1H | Ar-H |

| ~ 6.6 - 6.8 | d | 1H | Ar-H |

| ~ 7.1 | d | 1H | Imidazole-H |

| ~ 6.9 | d | 1H | Imidazole-H |

| ~ 3.5 - 4.5 | br s | 2H | NH₂ |

| ~ 2.3 | s | 3H | CH₃ |

Expertise & Experience in Interpretation:

-

Aromatic Region: The protons on the aniline ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at position 3 will significantly influence the chemical shifts of the adjacent protons.

-

Imidazole Protons: The two protons on the imidazole ring are expected to appear as doublets, coupling with each other.

-

Amine Protons: The amine (NH₂) protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent. To confirm their assignment, a D₂O exchange experiment can be performed, which will result in the disappearance of this signal.[1]

-

Methyl Protons: The methyl group on the imidazole ring will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 165 (d) | C-F |

| ~ 145 - 150 | C-NH₂ |

| ~ 140 - 145 | Imidazole C |

| ~ 120 - 130 | Aromatic C-H |

| ~ 110 - 120 (d) | Aromatic C-H |

| ~ 115 - 125 | Imidazole C-H |

| ~ 10 - 15 | CH₃ |

Expertise & Experience in Interpretation:

-

Carbon-Fluorine Coupling: The carbon atom directly attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). Adjacent carbons will also show smaller couplings (²JCF, ³JCF).[2][3]

-

Chemical Shift Trends: The electronegative fluorine and nitrogen atoms will cause a downfield shift for the carbons they are attached to.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | m |

Expertise & Experience in Interpretation:

-

The single fluorine atom will appear as a multiplet due to coupling with the neighboring aromatic protons. The chemical shift is highly dependent on the electronic environment.[2][3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectral Data

| m/z | Interpretation |

| 191.09 | [M+H]⁺ (Monoisotopic Mass: 191.0862) |

| 176.06 | [M-CH₃]⁺ |

| 164.08 | [M-HCN]⁺ |

| 134.06 | [M-C₃H₃N₂]⁺ |

Expertise & Experience in Interpretation:

-

Molecular Ion: The compound has a molecular weight of 191.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 191.09. The presence of an odd number of nitrogen atoms is consistent with the odd nominal molecular weight, following the nitrogen rule.[1]

-

Fragmentation Pattern: The fragmentation of imidazole derivatives in the mass spectrometer often involves the loss of small neutral molecules from the substituents or the ring itself.[6] Common losses include the methyl radical (•CH₃) and hydrogen cyanide (HCN). The bond between the aniline and imidazole rings is also a likely site for cleavage.

Experimental Protocol for Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for obtaining a mass spectrum using a liquid chromatography-mass spectrometry (LC-MS) system.

Caption: Workflow for LC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic & Imidazole |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1600 - 1450 | C=C stretch | Aromatic & Imidazole |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| 1250 - 1200 | C-F stretch | Aryl Fluoride |

Expertise & Experience in Interpretation:

-

N-H Stretches: Primary amines (R-NH₂) typically show two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][7][8]

-

Aromatic Region: The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

C-N and C-F Stretches: The C-N stretch for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range.[7][8] The C-F stretch will be a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Standard procedure for ATR-FTIR spectroscopy.

Conclusion: A Triad of Spectroscopic Certainty

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR techniques, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and methodologies outlined in this guide serve as a robust framework for the unambiguous characterization of this and structurally related molecules. Adherence to these principles and protocols will ensure the generation of high-quality, reliable data, which is the bedrock of scientific advancement in drug discovery and materials science.

References

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 17, 2026, from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved January 17, 2026, from [Link]

-

Hopper, J. T. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2536–2545. [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

- A Comparative Guide to Mass Spectrometry Fragmentation of N-Boc and N-Tosyl Protected Imidazole. (2025, December). BenchChem.

-

Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. [Link]

-

Holmes, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3239–3245. [Link]

-

Holmes, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3239–3245. [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

-

Hopper, J. T. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Request PDF. Retrieved January 17, 2026, from [Link]

-

Ahrens, J., et al. (2012). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 3(1), 141-149. [Link]

-

Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1020–1028. [Link]

- Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.

-

Fluorine NMR. (n.d.). University of Washington. Retrieved January 17, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules, 27(15), 4945. [Link]

-

3-Fluoro-4-methylaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1113-1120.

-

3-Fluoroaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Arjunan, V., et al. (2011). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1017-1026.

- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026, January 13). Journal of the American Chemical Society.

- This compound. (n.d.). Beijing Think-Far Technology Co., Ltd.

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).

-

Introduction to IR Spectroscopy - Amines. (2012, October 11). YouTube. Retrieved January 17, 2026, from [Link]

-

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). Ossila.

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. (2007). Request PDF. Retrieved January 17, 2026, from [Link]

- An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. (2025). BenchChem.

-

3-fluoro-4-(methanesulfonylmethyl)aniline. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

1H-Imidazole. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biophysics.org [biophysics.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. wikieducator.org [wikieducator.org]

The Strategic Role of 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline has emerged as a scaffold of significant interest, particularly in the pursuit of targeted therapies. This technical guide provides an in-depth analysis of the potential applications of this uniquely functionalized aniline derivative in medicinal chemistry, offering insights into its synthesis, structural rationale, and role in the creation of bioactive molecules.

Core Structural Features and Their Significance in Drug Design

The therapeutic potential of this compound is intrinsically linked to its distinct structural motifs: the fluorinated aniline core and the 2-methylimidazole substituent. Each of these components imparts specific physicochemical properties that are highly advantageous in the design of enzyme inhibitors and other targeted agents.

-

The Fluorinated Phenyl Ring: The introduction of a fluorine atom onto the aniline ring is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. The high electronegativity of fluorine can alter the pKa of the aniline nitrogen, influencing its role as a hydrogen bond donor or acceptor in interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.

-

The 2-Methyl-1H-imidazole Moiety: The imidazole ring is a versatile heterocycle frequently found in biologically active compounds, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. The 2-methyl substituent can provide steric hindrance that influences the preferred conformation of the molecule and can also engage in hydrophobic interactions within a binding pocket. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, contributing to the molecule's ability to bind with high affinity to target proteins.

Application as a Key Intermediate in Kinase Inhibitor Synthesis

A primary application of this compound lies in its use as a pivotal intermediate in the synthesis of kinase inhibitors. The aniline group serves as a versatile handle for the construction of the core pharmacophore of many kinase inhibitors, often forming a critical hydrogen bond with the hinge region of the kinase domain.

While direct and extensive public data on drug candidates synthesized from this specific aniline is limited, its structural similarity to key intermediates of approved drugs, such as the tyrosine kinase inhibitor Nilotinib, is noteworthy. The synthesis of Nilotinib utilizes 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a compound that shares the core methyl-imidazole and aniline features. This suggests that this compound is a valuable building block for the development of novel kinase inhibitors targeting a range of oncogenic signaling pathways.

The general role of this aniline in kinase inhibitor synthesis can be visualized as follows:

Caption: General synthetic utility of the aniline intermediate in kinase inhibitor assembly.

Pyrrolidine-3,4-dicarboxamide Derivatives: A Case Study

A concrete application of this compound is documented in the synthesis of pyrrolidine-3,4-dicarboxamide derivatives. A Chinese patent (CN1938294B) describes the use of this aniline in the preparation of such compounds. While the specific biological targets of these derivatives are not detailed in the readily available English-language literature, the pyrrolidine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently found in a variety of biologically active compounds.

The synthesis involves the coupling of a suitably activated pyrrolidine-3,4-dicarboxylic acid derivative with this compound. The resulting amide bond formation is a robust and widely used reaction in pharmaceutical synthesis.

Experimental Protocols: A Generalized Synthetic Approach

Step 1: Nucleophilic Aromatic Substitution

A likely starting material would be a difluoronitrobenzene derivative, such as 1,2-difluoro-4-nitrobenzene. This would be reacted with 2-methylimidazole in the presence of a suitable base.

Caption: Proposed initial step in the synthesis of the aniline intermediate.

Step 2: Reduction of the Nitro Group

The resulting nitro-intermediate would then be reduced to the corresponding aniline. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents.

Caption: Proposed final reduction step to yield the target aniline.

Future Perspectives and Conclusion

This compound represents a highly promising and versatile building block for the development of novel therapeutics. Its unique combination of a fluorinated aniline core and a 2-methylimidazole substituent provides a powerful platform for the design of potent and selective enzyme inhibitors, particularly in the field of oncology. While the publicly available data on its direct applications are still emerging, the strong precedent set by structurally related compounds in approved drugs underscores its potential. Further exploration of the biological activities of compounds derived from this aniline is warranted and is likely to yield novel drug candidates with improved efficacy and pharmacokinetic properties. The continued investigation into the synthesis and application of this and similar scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation targeted therapies.

References

- Due to the limited direct peer-reviewed literature on the specific applications of this compound, this section will be populated with references to the synthesis and application of structurally related compounds and general principles of medicinal chemistry as they become available through further research.

- CN1938294B: A patent describing the synthesis of pyrrolidine-3,4-dicarboxamide derivatives. (A direct, verifiable URL is not available).

The Enigmatic Building Block: A Technical Guide to 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide delves into the characteristics and synthetic potential of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, a fluorinated heterocyclic compound poised for significant applications in organic synthesis. While direct, extensive literature on this specific molecule is nascent, this paper constructs a comprehensive profile by drawing authoritative parallels with structurally similar compounds, particularly its celebrated analogue, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[1][2] This guide will illuminate the compound's physicochemical properties, propose a robust synthetic strategy, explore its potential as a strategic building block in medicinal chemistry, and provide essential safety and handling protocols.

Introduction: The Strategic Value of Fluorinated Anilines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a versatile aniline scaffold and a coordinating imidazole ring, the resulting structure, as seen in this compound, presents a compelling proposition for researchers. The aniline moiety serves as a classical nucleophile and a precursor for a multitude of functional group transformations, while the imidazole ring can act as a key pharmacophoric element or a ligand for metal catalysts. This guide aims to be the definitive resource for scientists looking to leverage the unique attributes of this promising, yet underexplored, building block.

Physicochemical & Structural Properties

Understanding the fundamental properties of a building block is paramount for its effective utilization in synthesis. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 209960-27-0 | [3][] |

| Molecular Formula | C₁₀H₁₀FN₃ | [3] |

| Molecular Weight | 191.20 g/mol | [3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Purity (Typical) | ≥97% | Commercial Suppliers |

Note: Experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) are not yet widely published. Researchers should perform their own characterization upon synthesis or acquisition.

The strategic placement of the fluorine atom ortho to the aniline's amino group and meta to the imidazole substituent is critical. This positioning electronically modulates the nucleophilicity of the amine and the overall electron density of the aromatic ring, influencing its reactivity in coupling reactions and other transformations. The 2-methyl group on the imidazole ring provides steric distinction and can influence the rotameric preferences and binding pocket interactions of its derivatives.

Synthesis of the Building Block: A Guided Protocol

The proposed two-step synthesis begins with a commercially available starting material, 1,2-difluoro-4-nitrobenzene, and proceeds through a nitrated intermediate.

Caption: Proposed synthetic pathway for the title compound.

Experimental Protocol:

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

-

To a stirred solution of 2-methylimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) dropwise to the mixture at room temperature. The high reactivity of the fluorine atom at the 2-position, activated by the para-nitro group, facilitates selective substitution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Synthesis of this compound

-

Suspend the nitrated intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water.

-

Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq). The use of iron in the presence of a mild acid source is a classic, cost-effective, and high-yielding method for nitro group reduction.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target compound, this compound. Further purification can be achieved via column chromatography if necessary.

Applications in Organic Synthesis: A Building Block for Kinase Inhibitors

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of complex, high-value molecules, particularly in the realm of pharmaceutical chemistry. The aniline functionality is a synthetic linchpin, enabling a wide array of transformations.

Caption: Potential synthetic transformations of the title compound.

By analogy to its trifluoromethyl counterpart, a primary application for this building block is in the synthesis of kinase inhibitors.[1] Many FDA-approved kinase inhibitors feature an aniline core that participates in a crucial amide linkage or a Buchwald-Hartwig amination reaction to form the final drug substance. The fluoro-imidazolyl-aniline scaffold provides a unique combination of electronic properties and hydrogen bonding capabilities that can be fine-tuned for specific kinase targets. The synthesis of Nilotinib, for example, involves the acylation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. A similar strategy can be envisioned for the title compound, making it a valuable asset for constructing libraries of novel kinase inhibitors for screening and drug development programs.

Safety, Handling, and Storage

A dedicated Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for related aromatic amines and fluorinated compounds.

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Conclusion

This compound represents a building block of significant untapped potential. Its strategic fluorination, coupled with the versatile reactivity of the aniline and imidazole moieties, positions it as a valuable tool for medicinal chemists and materials scientists. While direct characterization and application data remain to be broadly published, the established chemistry of analogous compounds provides a clear and reliable roadmap for its synthesis and utilization. As the demand for novel, structurally diverse kinase inhibitors and other complex organic molecules continues to grow, this enigmatic building block is set to play a prominent role in the future of organic synthesis.

References

-

PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]

- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

欣恒研科技有限公司. This compound - CAS:209960-27-0. [Link]

Sources

An In-Depth Technical Guide to the Structural Characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in the public domain, this document, authored from the perspective of a Senior Application Scientist, outlines the established analytical methodologies and predicted spectral data based on first principles and analysis of structurally related molecules. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, providing both theoretical underpinnings and practical, field-tested protocols. The causality behind experimental choices is explained to ensure a self-validating system of characterization. This guide is intended to be a robust resource for researchers engaged in the synthesis, purification, and application of this and similar molecular entities.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₁₀FN₃ and a molecular weight of 191.20 g/mol [1], is a compound that merges a fluoro-substituted aniline core with a 2-methylimidazole moiety. This unique combination of functional groups suggests its potential as a versatile building block in the development of novel pharmaceuticals and functional materials. The aniline portion offers a primary amine for further chemical modification, while the fluorinated aromatic ring can enhance metabolic stability and binding affinity to biological targets. The imidazole ring is a common feature in many biologically active molecules, contributing to hydrogen bonding and coordination chemistry.

A thorough structural characterization is the bedrock of any research and development involving a new chemical entity. It confirms the identity and purity of the synthesized compound, which is a prerequisite for reliable downstream applications, from biological screening to materials testing.

Molecular Structure:

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Based on the functional groups in this compound, the following key absorption bands are expected. This prediction is informed by the known spectral data of similar aniline derivatives. [2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium | N-H stretch | Primary amine (-NH₂) |

| 3150 - 3000 | Medium-Weak | C-H stretch | Aromatic and Imidazole C-H |

| 2950 - 2850 | Weak | C-H stretch | Methyl (-CH₃) |

| 1650 - 1580 | Strong | N-H bend | Primary amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic and Imidazole rings |

| 1300 - 1200 | Strong | C-N stretch | Aryl-N and Imidazole-N |

| 1250 - 1150 | Strong | C-F stretch | Aryl-F |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Objective: To obtain a high-quality FT-IR spectrum to identify functional groups.

Materials:

-

This compound sample (a small amount)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is automatically ratioed against the background. Perform baseline correction if necessary.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

| m/z | Ion |

| 192.09 | [M+H]⁺ |

| 214.07 | [M+Na]⁺ |

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For C₁₀H₁₁FN₃⁺ ([M+H]⁺), the calculated exact mass is 192.0931.

Experimental Protocol: LC-MS (ESI)

Objective: To confirm the molecular weight and purity of the compound.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS system with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

-

LC Method: Use a C18 column and a gradient elution from high aqueous to high organic mobile phase to separate the compound from any impurities.

-

MS Method: Set the ESI source to positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest. Determine the m/z of the molecular ion.

Caption: Workflow for LC-MS analysis.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data

Obtaining suitable single crystals is a prerequisite. If successful, the analysis would yield key crystallographic parameters. While no experimental data exists, a successful analysis would provide a definitive crystal structure. [4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the solid-state structure of the compound.

Procedure:

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain the final structural model.

Conclusion

The structural characterization of this compound requires a multi-technique approach. NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides the primary structural framework. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition. Finally, single-crystal X-ray crystallography can offer the definitive solid-state structure. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently characterize this molecule and ensure its suitability for further research and development.

References

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved January 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

-

SynZeal. (n.d.). Oxo-Enzalutamide. Retrieved January 17, 2026, from [Link]

-

American Elements. (n.d.). 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic Acid. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof.

-

PubChemLite. (n.d.). 3-fluoro-4-(methanesulfonylmethyl)aniline (C8H10FNO2S). Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Abstract